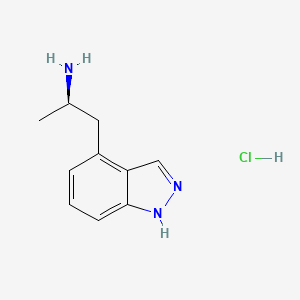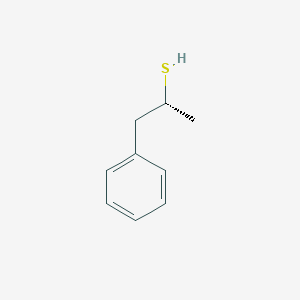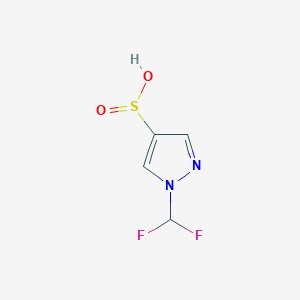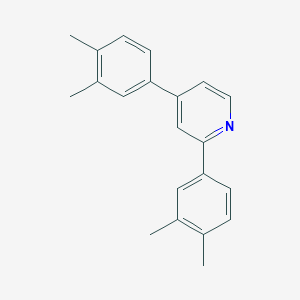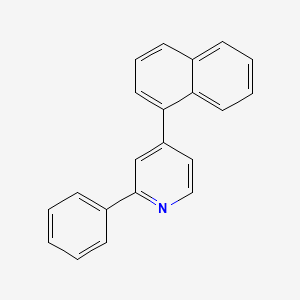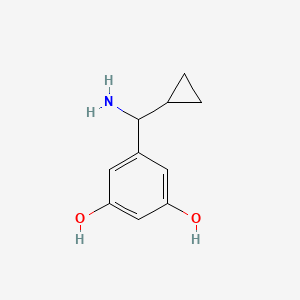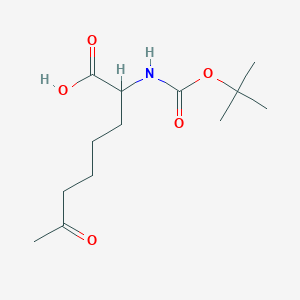
4-(Difluoromethyl)-3-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-iodoaniline is an organic compound with the molecular formula C7H6F2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with difluoromethyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-iodoaniline typically involves the introduction of the difluoromethyl group and the iodine atom onto the aniline ring. One common method is the electrophilic iodination of 4-(Difluoromethyl)aniline using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes or the use of more efficient catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-3-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethyl)-3-azidoaniline .
Scientific Research Applications
4-(Difluoromethyl)-3-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-iodoaniline involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine groups. These functional groups can interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. For example, the difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoaniline: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-(Difluoromethyl)aniline:
Uniqueness: 4-(Difluoromethyl)-3-iodoaniline is unique due to the presence of both the difluoromethyl and iodine groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6F2IN |
|---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)5-2-1-4(11)3-6(5)10/h1-3,7H,11H2 |
InChI Key |
GGMAZEQZFNUCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


